

The Role of FT3967385 in PINK1-PARKIN Mediated Mitophagy: A Technical Guide

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Compound of Interest

Compound Name: FT3967385

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This technical guide provides an in-depth overview of **FT3967385**, a selective inhibitor of the deubiquitinase USP30, and its role in the PINK1-PARKIN pathway of mitophagy. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in neurodegenerative diseases and drug discovery.

Introduction: Targeting Mitophagy for Neuroprotection

Mitophagy, the selective degradation of damaged mitochondria via autophagy, is a critical cellular quality control mechanism.^{[1][2]} Dysfunctional mitophagy is implicated in the pathogenesis of several neurodegenerative conditions, most notably Parkinson's disease (PD), where mutations in the PINK1 and PRKN genes (encoding Parkin) are linked to early-onset forms of the disease.^{[1][3][4]} The PINK1-PARKIN pathway orchestrates the removal of damaged mitochondria, and enhancing this process is a promising therapeutic strategy.^{[5][6]}

FT3967385 has emerged as a potent tool compound for investigating and potentially augmenting this pathway. It is a selective, covalent inhibitor of USP30, a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy.^{[7][8][9]} By inhibiting USP30, **FT3967385** effectively lowers the threshold for initiating the clearance of damaged mitochondria.^[7]

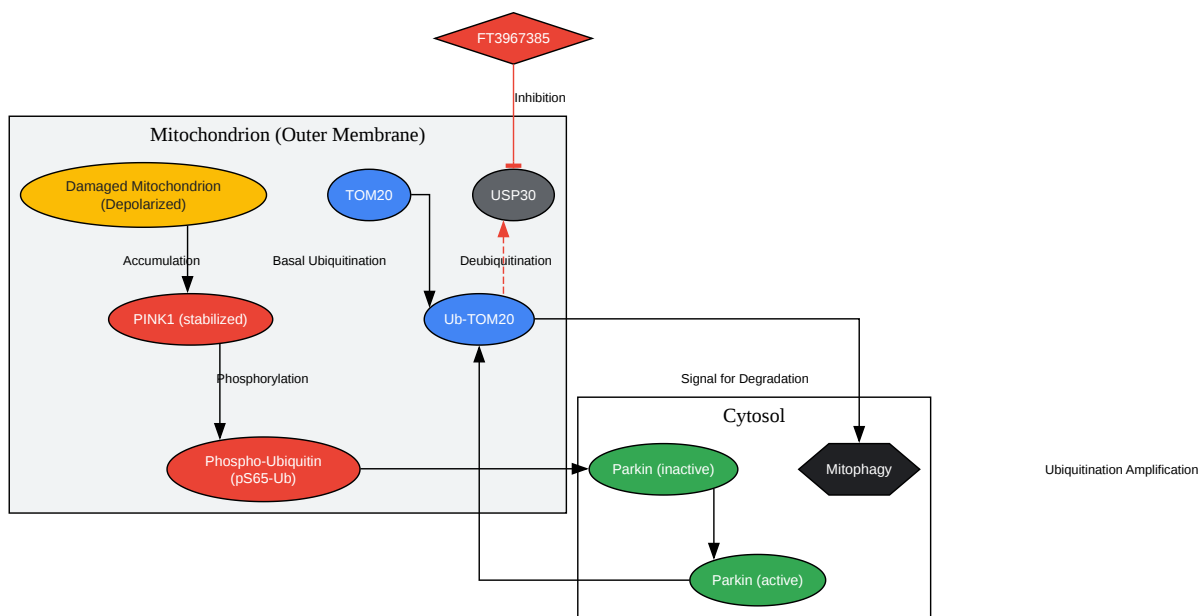
FT3967385: Mechanism of Action

FT3967385 is an N-cyano pyrrolidine compound that selectively targets and inhibits USP30.[7] Its mechanism of action is centered on preventing the deubiquitination of mitochondrial outer membrane proteins, a crucial step in dampening the mitophagy signal.[5][7]

Under normal physiological conditions, the kinase PINK1 is continuously imported into healthy mitochondria and subsequently degraded.[4] Upon mitochondrial damage, characterized by membrane depolarization, PINK1 accumulates on the outer mitochondrial membrane.[2][4] This accumulation triggers the phosphorylation of ubiquitin molecules on mitochondrial proteins, creating a signal for the recruitment and activation of the E3 ubiquitin ligase Parkin.[7][10] Parkin then further ubiquitinates a host of mitochondrial surface proteins, marking the entire organelle for engulfment by an autophagosome and subsequent lysosomal degradation.[11][12]

USP30 counteracts this process by removing ubiquitin chains from mitochondrial substrates, thereby acting as a brake on Parkin-mediated mitophagy.[5][7] **FT3967385**, by inhibiting USP30, allows for the sustained ubiquitination of these substrates, most notably the TOM20 component of the mitochondrial import machinery.[7][8] This enhanced ubiquitination state serves as a robust trigger for the amplification of the PINK1-PARKIN signaling cascade, leading to more efficient mitophagy.[7][9]

Signaling Pathway Diagram



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Caption: Mechanism of **FT3967385** action in PINK1-PARKIN mitophagy.

Quantitative Data

The following tables summarize the key quantitative data associated with **FT3967385** and its effects on the PINK1-PARKIN pathway.

Table 1: In Vitro Inhibitory Activity of FT3967385 against USP30

Parameter	Value	Method	Source
IC ₅₀	~1 nM	Ubiquitin-rhodamine fluorogenic substrate assay with purified USP30	[7][13]
K _i	110 ± 10 nM	Progress curves for ubiquitin-rhodamine processing by USP30	[13]
k _{inact}	0.049 ± 0.001 s ⁻¹	Progress curves for ubiquitin-rhodamine processing by USP30	[13]

Table 2: Cellular Activity of FT3967385

Cell Line	Concentration	Effect	Source
SH-SY5Y	200 nM	Increased TOM20 ubiquitination, mitolysosomal formation, and p-Ser65-Ub levels	[5]
RPE1 (YFP-Parkin)	Not specified	Enhanced ubiquitylation and loss of TOM20	[7][13]

Key Experimental Protocols

This section details the methodologies for experiments crucial to understanding the function of **FT3967385**.

Cell Culture and Mitochondrial Depolarization

- Cell Lines:

- SH-SY5Y human neuroblastoma cells are commonly used as they endogenously express Parkin.[7]
- HeLa cells stably expressing YFP-Parkin are also utilized.[11]
- hTERT-RPE1 cells overexpressing YFP-Parkin have been used to study TOM20 ubiquitylation.[7][13]
- Mitochondrial Depolarization:
 - To induce mitophagy, cells are treated with a combination of mitochondrial complex inhibitors, such as Antimycin A (a complex III inhibitor) and Oligomycin (an ATP synthase inhibitor), often referred to as 'A/O'. [11][14]
 - Alternatively, the protonophore Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) can be used to dissipate the mitochondrial membrane potential.[12] A typical treatment is 10 μ M FCCP for 2 hours.[15]

Western Blotting for Mitophagy Markers

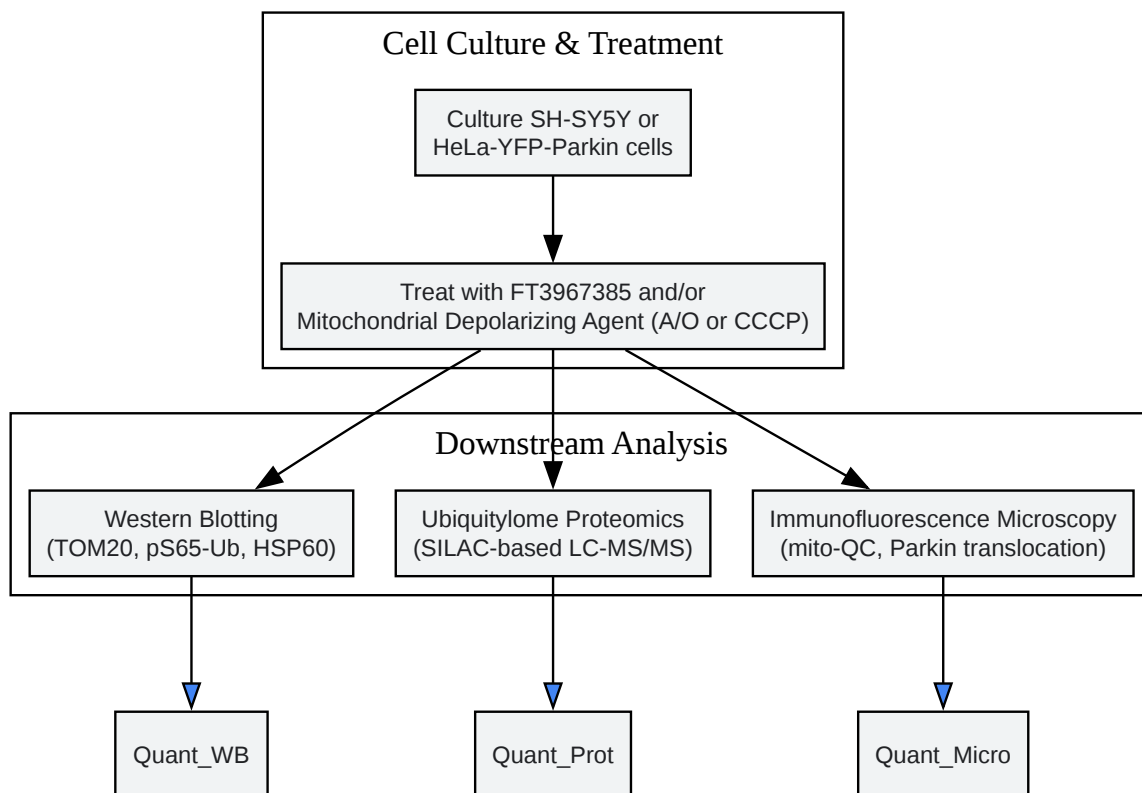
- Objective: To assess the levels of key proteins involved in mitophagy, such as TOM20, phospho-S65-ubiquitin (pS65-Ub), and Parkin.
- Protocol:
 - Treat cells with the desired concentration of **FT3967385** and/or a mitochondrial depolarizing agent for the specified duration.
 - Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a standard assay (e.g., BCA assay).
 - Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

- Incubate the membrane with primary antibodies against TOM20, pS65-Ub, HSP60 (as a mitochondrial loading control), and β -actin (as a whole-cell loading control) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Proteomics Analysis of the Ubiquitylome

- Objective: To identify and quantify changes in protein ubiquitination on a global scale following USP30 inhibition.
- Protocol Overview (based on SILAC labeling):[\[7\]](#)[\[13\]](#)
 - Culture SH-SY5Y cells in "light," "medium," and "heavy" SILAC media.
 - Treat the "heavy" labeled cells with **FT3967385** and the "medium" and "heavy" labeled cells with a mitochondrial depolarizing agent. The "light" labeled cells serve as the untreated control.
 - Lyse the cells by sonication in a urea-based buffer.
 - Combine equal amounts of protein from each condition.
 - Digest the proteins with trypsin.
 - Enrich for ubiquitinated peptides using an antibody that recognizes the di-glycine remnant of ubiquitin on tryptic peptides.
 - Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Quantify the relative abundance of ubiquitinated peptides between the different conditions based on the SILAC ratios.

Experimental Workflow Diagram



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Caption: General experimental workflow for studying **FT3967385**.

Summary and Future Directions

FT3967385 is a highly selective and potent inhibitor of USP30 that promotes PINK1-PARKIN mediated mitophagy by preventing the deubiquitination of key mitochondrial outer membrane proteins.^[7] Its ability to enhance the clearance of damaged mitochondria makes it an invaluable research tool and a promising starting point for the development of therapeutics for neurodegenerative diseases such as Parkinson's disease.^{[6][16]}

Future research should focus on:

- Evaluating the long-term effects of USP30 inhibition on mitochondrial and overall cellular health.[5]
- Assessing the efficacy of **FT3967385** and its derivatives in in vivo models of neurodegeneration.[3]
- Identifying the full spectrum of USP30 substrates to better understand the broader consequences of its inhibition.

This guide provides a foundational understanding of **FT3967385**'s role in mitophagy. The provided data and protocols should enable researchers to further investigate this pathway and explore the therapeutic potential of USP30 inhibition.

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